
5-Carbamoyl-2-hydroxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamoyl-2-hydroxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxyl group (–OH) attached to a benzene ring, along with a chloride substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-hydroxybenzoyl chloride typically involves the reaction of 5-carbamoyl-2-hydroxybenzoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: 5-Carbamoyl-2-hydroxybenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions, where the mixture is heated to facilitate the conversion of the carboxylic acid group to the corresponding acyl chloride.
The general reaction can be represented as: [ \text{5-Carbamoyl-2-hydroxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
5-Carbamoyl-2-hydroxybenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to yield 5-carbamoyl-2-hydroxybenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
科学的研究の応用
5-Carbamoyl-2-hydroxybenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Carbamoyl-2-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon of the acyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
5-Carbamoyl-2-hydroxybenzoic acid: The precursor to 5-Carbamoyl-2-hydroxybenzoyl chloride.
2-Hydroxybenzoyl chloride: Lacks the carbamoyl group but shares similar reactivity.
5-Carbamoylbenzoyl chloride: Lacks the hydroxyl group but has similar functional groups.
Uniqueness
This compound is unique due to the presence of both carbamoyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
特性
CAS番号 |
60795-46-2 |
|---|---|
分子式 |
C8H6ClNO3 |
分子量 |
199.59 g/mol |
IUPAC名 |
5-carbamoyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c9-7(12)5-3-4(8(10)13)1-2-6(5)11/h1-3,11H,(H2,10,13) |
InChIキー |
BWIPNDLSCKBUAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


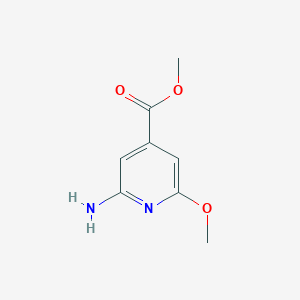
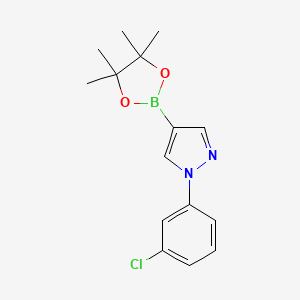

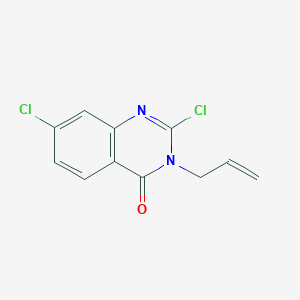
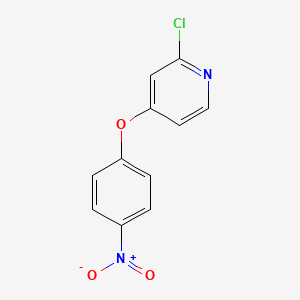
![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
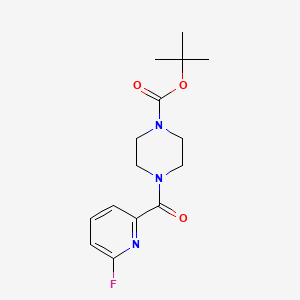
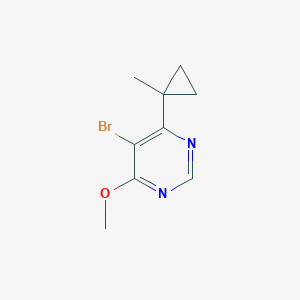
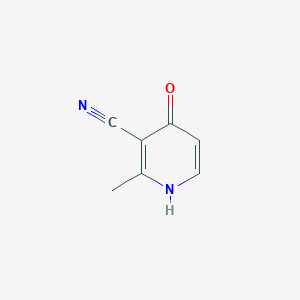
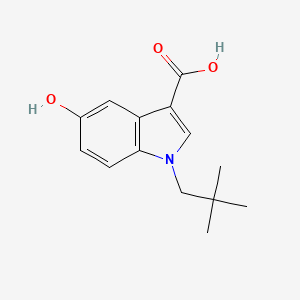

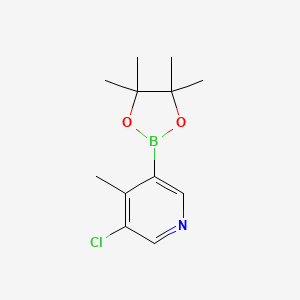
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
